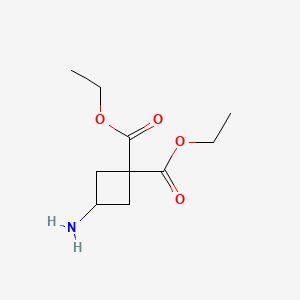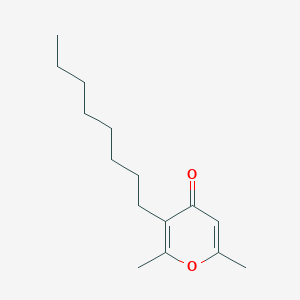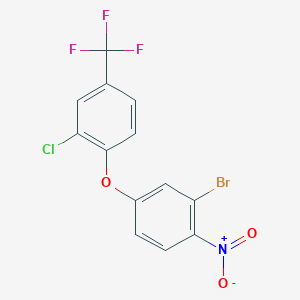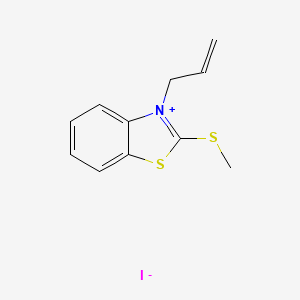![molecular formula C5H9ClO B14330084 2-[(1-Chloroethenyl)oxy]propane CAS No. 110129-47-0](/img/structure/B14330084.png)
2-[(1-Chloroethenyl)oxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Chloroethenyl)oxy]propane is an organic compound with the molecular formula C5H9ClO. It contains a chlorine atom, an ether linkage, and a double bond, making it a versatile compound in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloroethenyl)oxy]propane can be achieved through various methods. One common route involves the reaction of 1-chloroethene with propanol in the presence of a base, such as sodium hydroxide, to form the desired ether linkage . The reaction typically occurs under mild conditions, with temperatures ranging from 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as metal oxides, can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Chloroethenyl)oxy]propane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond to a single bond using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Saturated ethers.
Substitution: Alcohols and other substituted ethers.
Applications De Recherche Scientifique
2-[(1-Chloroethenyl)oxy]propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2-[(1-Chloroethenyl)oxy]propane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-propene: Similar in structure but lacks the ether linkage.
2-Chloro-1-propene: Similar but with the chlorine atom on a different carbon.
Vinyl chloride: Contains a chlorine atom and a double bond but lacks the ether linkage.
Uniqueness
2-[(1-Chloroethenyl)oxy]propane is unique due to its combination of a chlorine atom, an ether linkage, and a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
110129-47-0 |
|---|---|
Formule moléculaire |
C5H9ClO |
Poids moléculaire |
120.58 g/mol |
Nom IUPAC |
2-(1-chloroethenoxy)propane |
InChI |
InChI=1S/C5H9ClO/c1-4(2)7-5(3)6/h4H,3H2,1-2H3 |
Clé InChI |
QLLOPYNOLJIIBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)

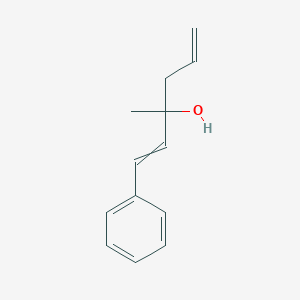
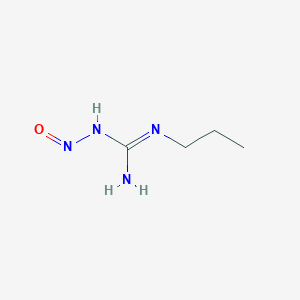
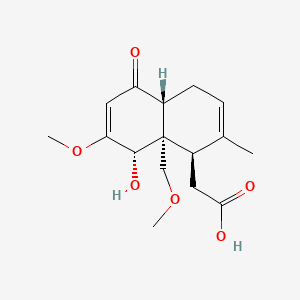

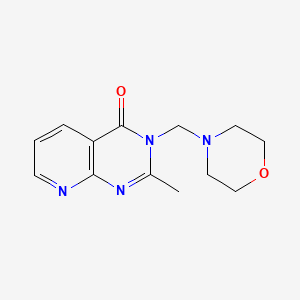
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
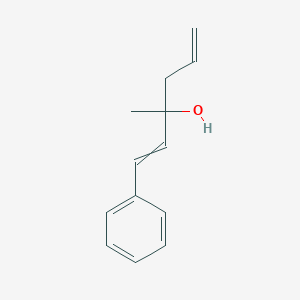
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
